2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine is an organic compound that features a thiazolidine ring substituted with a 5-bromo-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the aromatic bromine.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can act as a pharmacophore, binding to specific molecular targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole
- 2-(5-Bromo-2-methoxyphenyl)-1,3-oxazolidine
- 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiolane
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine is unique due to the presence of both a thiazolidine ring and a brominated aromatic ring. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-13-9-3-2-7(11)6-8(9)10-12-4-5-14-10/h2-3,6,10,12H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMNTCVNVMDBSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2NCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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